
5-Morpholinopyridin-2-amine
Overview
Description
5-Morpholinopyridin-2-amine is a chemical compound with the molecular formula C9H13N3O. It is characterized by the presence of a morpholine ring attached to a pyridine ring, with an amine group at the second position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholinopyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopyridine.
Hydrolysis: The nitro group is then reduced to an amine group.
Chlorination: The intermediate is chlorinated.
Methoxylation: The chlorinated intermediate undergoes methoxylation.
Reduction: Finally, the intermediate is reduced to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, reduction, and chlorination processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 5-Morpholinopyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a platinum catalyst or zinc in dilute mineral acid are used.
Substitution: Substitution reactions often involve halogenated intermediates and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .
Scientific Research Applications
Medicinal Chemistry
Drug Development
5-Morpholinopyridin-2-amine serves as a crucial building block in the synthesis of various pharmaceutical agents. Its ability to participate in reactions such as Suzuki-Miyaura coupling allows for the creation of complex heterocyclic compounds essential for drug development. These compounds often exhibit significant biological activity, making them candidates for therapeutic applications, particularly in oncology and neurology.
Case Study: Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of cancer cell lines. For instance, compounds synthesized from this amine have shown efficacy against various types of tumors, indicating potential as anticancer agents.
Pharmacological Research
Enzyme Inhibition
The compound has been studied for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Inhibition of MAO-B can lead to reduced oxidative stress in dopaminergic neurons, thereby providing neuroprotective effects. This property suggests its potential use in treating conditions like Parkinson's disease.
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits MAO-B activity | |
Anticancer | Reduces viability in cancer cell lines | |
Neuroprotection | Protects dopaminergic neurons from oxidative stress |
Biochemical Studies
Biochemical Applications
In biochemical research, this compound is utilized as a ligand in enzymatic reactions and metabolic pathway studies. Its derivatives have been shown to enhance turnover rates in enzymatic processes, contributing to more efficient biochemical reactions.
Neuroscience
Blood-Brain Barrier Penetration
The compound is being investigated for its ability to cross the blood-brain barrier, making it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and depression. Preliminary results indicate promising effects on cognitive functions and mood stabilization.
Nanotechnology
Nanoparticle Synthesis
In nanoscience, this compound is employed in controlled reactions to synthesize nanoparticles with tailored properties. These nanoparticles exhibit unique electrical and optical characteristics, which can be leveraged in various applications including drug delivery systems and diagnostic tools.
Agrochemical Research
Pesticide Development
The compound is also being explored in agrochemical research, particularly for developing selective herbicides and pesticides that minimize environmental impact. Early studies suggest that formulations containing this compound can effectively target specific pests at lower concentrations.
Computational Modeling
Structure-Activity Relationship Studies
Advanced computational methods are used to model the interactions of this compound with biological targets. These studies provide insights into the compound's pharmacodynamics and pharmacokinetics, aiding in the design of more effective derivatives.
Mechanism of Action
The mechanism of action of 5-Morpholinopyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-Methoxy-5-aminopyridine: Used as an intermediate in various chemical syntheses.
Uniqueness: 5-Morpholinopyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a morpholine and a pyridine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
5-Morpholinopyridin-2-amine (C9H13N3O) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article examines the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a morpholine group and an amino group at the 2-position. Its molecular structure can be represented as follows:
Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. A notable study assessed its inhibitory activity on human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The results indicated that this compound exhibited moderate cytotoxicity, with IC50 values of approximately 74.2 µM against HepG2 and 27.1 µM against MDA-MB-231 cells .
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Inhibitory Rate (%) |
---|---|---|
HepG2 | 74.2 | Moderate |
MDA-MB-231 | 27.1 | Significant |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that the presence and positioning of substituents on the pyridine ring significantly influence the biological activity of this compound. For instance, modifications to the morpholine group or the introduction of halogen atoms have been shown to enhance cytotoxic properties against specific cancer cell lines .
Key Findings from SAR Studies:
- Substituent Positioning: Substituents at the 1-position of the pyridine ring generally enhance cytotoxicity compared to those at other positions.
- Morpholine Variants: Variations in the morpholine group, such as size and electronic properties, can lead to increased potency against certain cancer types.
Case Studies and Research Findings
Research has demonstrated diverse biological activities associated with compounds similar to this compound. For example, a study highlighted that derivatives with similar structural features exhibited significant antitumor activity against various human cancer cell lines .
Notable Case Study: Antitumor Activity
In a comparative study involving multiple compounds, this compound was evaluated alongside known anticancer agents. The results showed that while it did not surpass the efficacy of established drugs like sorafenib, it displayed promising selectivity towards specific cancer cell lines, suggesting potential for further development .
Q & A
Q. What are the recommended synthetic routes for 5-Morpholinopyridin-2-amine, and how are intermediates characterized?
Basic Research Focus
The synthesis of this compound typically involves nitro-group reduction or nucleophilic substitution. For example, a method analogous to the synthesis of 5-(4-methylpiperazin-1-yl)pyridin-2-amine involves reducing a nitro precursor (e.g., 4-(6-nitro-3-pyridyl)morpholine) using catalytic hydrogenation or hydrazine. Key intermediates like 4-(6-nitro-3-pyridyl)morpholine are characterized via ¹H NMR (e.g., δ 2.91–3.00 ppm for morpholine protons and aromatic signals at δ 6.45–7.72 ppm) . Alternative routes may use pyridine N-oxide intermediates, as described in regioselective 2-aminopyridine syntheses via trifluoroacetic anhydride-mediated activation .
Methodological Insight
- Critical Step : Ensure anhydrous conditions during nitro-group reduction to avoid side reactions.
- Characterization : Combine NMR with elemental analysis and LC-MS for purity validation.
Q. What safety precautions are essential when handling this compound in the laboratory?
Basic Research Focus
Safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) to avoid inhaling dust .
- Spill Management : Contain spills using sand or vermiculite; transfer to labeled containers for hazardous waste disposal. Avoid aqueous rinsing to prevent environmental contamination .
- Fire Hazards : Toxic fumes (e.g., NOₓ, CO) may form during combustion. Use dry chemical extinguishers and self-contained breathing apparatus .
Advanced Consideration
- Ventilation : Use fume hoods for reactions generating aerosols. Monitor airborne concentrations with real-time sensors.
Q. How can mechanistic studies elucidate the regioselectivity of this compound synthesis?
Advanced Research Focus
Regioselectivity in pyridine functionalization is influenced by electronic and steric factors. For example, trifluoroacetic anhydride (TFAA) activates pyridine N-oxides at specific positions, enabling nucleophilic substitution at the 2-position . Computational studies (e.g., DFT calculations) can map charge distribution and predict reactive sites.
Methodological Insight
- Kinetic Profiling : Use in-situ IR or LC-MS to track intermediate formation.
- Isotopic Labeling : Introduce ¹⁵N or deuterium to trace reaction pathways.
Q. How do QSAR models inform the design of this compound derivatives for biological activity?
Advanced Research Focus
Quantitative Structure-Activity Relationship (QSAR) studies on pyridin-2-amine derivatives reveal that lipophilicity (Log P) and steric parameters (SMR) correlate with antibacterial activity. For example, electron-withdrawing groups (e.g., morpholino) enhance membrane penetration, while bulky substituents may hinder target binding .
Methodological Insight
- Software Tools : Use MOE or Schrödinger for descriptor calculation.
- Validation : Apply leave-one-out cross-validation and external test sets to ensure model robustness.
Q. What role does this compound play in coordination chemistry?
Advanced Research Focus
The morpholino and amine groups act as ligands for transition metals (e.g., Pd, Cu), forming complexes for catalytic applications. For instance, analogous bis-pyridylmethylamine ligands stabilize metal centers in cross-coupling reactions .
Methodological Insight
- Complex Characterization : Use X-ray crystallography (as in 3-chloropyridin-2-amine structures ) or EPR for metal-ligand interaction analysis.
- Catalytic Screening : Test complexes in Suzuki-Miyaura couplings under varied temperatures and solvents.
Q. How do researchers resolve contradictions in synthetic yield data for this compound?
Advanced Research Focus
Discrepancies in yields may arise from:
- Reagent Purity : Use freshly distilled solvents (e.g., MeCN) to avoid side reactions .
- Catalyst Loading : Optimize Pd/C or Raney Ni amounts in hydrogenation steps .
Methodological Insight
- Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., temperature, catalyst ratio).
- Reproducibility Checks : Replicate reactions across multiple labs with standardized protocols.
Q. What are best practices for long-term storage of this compound?
Basic Research Focus
- Conditions : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) .
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., oxidation byproducts).
Q. How can researchers validate the crystallinity of this compound derivatives?
Advanced Research Focus
Properties
IUPAC Name |
5-morpholin-4-ylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYSKLGOADDKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463664 | |
Record name | 5-Morpholinopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-78-1 | |
Record name | 5-Morpholinopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-(morpholin-4-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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